Tert-butyl 4-(5-aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Overview
Description
4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a thiazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactionsThe tert-butyl ester group is often introduced in the final steps to protect the carboxylic acid functionality during the synthesis .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles under basic conditions
Scientific Research Applications
4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative and antimicrobial activities.
Oxazolo[5,4-d]pyrimidine: Used as kinase inhibitors and antiviral agents .
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 4-(5-Aminothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylic acid tert-butyl ester.
Properties
Molecular Formula |
C14H20N6O2S |
---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O2S/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)10-9-11(23-8-16-9)18-12(15)17-10/h8H,4-7H2,1-3H3,(H2,15,17,18) |
InChI Key |
PPXZKIYKVMNVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C(=NC(=N2)N)SC=N3 |
Origin of Product |
United States |
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